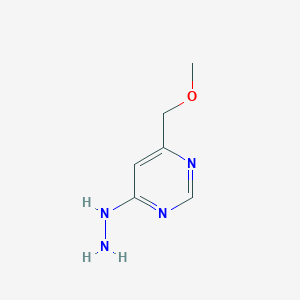

4-Hydrazinyl-6-(methoxymethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

[6-(methoxymethyl)pyrimidin-4-yl]hydrazine |

InChI |

InChI=1S/C6H10N4O/c1-11-3-5-2-6(10-7)9-4-8-5/h2,4H,3,7H2,1H3,(H,8,9,10) |

InChI Key |

XANKTURSEMXBMC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=NC=N1)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Hydrazinyl 6 Methoxymethyl Pyrimidine

Retrosynthetic Analysis of the 4-Hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966) Scaffold

Retrosynthetic analysis of this compound identifies two primary bond disconnections to simplify the target molecule into readily available starting materials. The most logical disconnection is at the C4-hydrazine (C-N) bond. This simplifies the target to a pyrimidine (B1678525) core bearing a good leaving group at the 4-position, such as a halogen (e.g., chlorine), and a methoxymethyl substituent at the 6-position. The hydrazinyl moiety can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

A second disconnection can be envisioned by breaking down the pyrimidine ring itself. This approach considers the formation of the heterocyclic core from acyclic precursors. A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine-containing molecule, such as urea (B33335) or guanidine. advancechemjournal.com For this specific target, the precursors would need to contain the methoxymethyl group, pointing towards starting materials like 1-methoxy-3-buten-2-one or related 1,3-dielectrophiles.

Synthesis of Key Pyrimidine Precursors and Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key substituted pyrimidine intermediates.

Preparation of 4-Halogenated-6-(methoxymethyl)pyrimidine Analogues

The most crucial precursor identified through retrosynthesis is a 4-halogenated-6-(methoxymethyl)pyrimidine, with 4-chloro-6-(methoxymethyl)pyrimidine (B1591505) being a common and effective intermediate. The synthesis of this precursor generally begins with the construction of the corresponding pyrimidinone or dihydroxypyrimidine.

One established route starts from the condensation of diethyl malonate with formamide (B127407) in the presence of a strong base like sodium ethoxide to form 4,6-dihydroxypyrimidine. google.com Subsequent chlorination is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine (B128534) hydrochloride, to convert the hydroxyl groups into chlorides, yielding 4,6-dichloropyrimidine (B16783). google.comgoogle.com

With 4,6-dichloropyrimidine in hand, a regioselective substitution is required to introduce the methoxymethyl group. This can be challenging as both chlorine atoms are susceptible to nucleophilic attack. However, under controlled conditions, a monosubstitution can be achieved. For instance, reacting 4,6-dichloropyrimidine with sodium methoxide (B1231860) can lead to a mixture of substitution products, but careful control of stoichiometry and temperature can favor the formation of a 4-chloro-6-methoxypyrimidine (B185298) intermediate. mdpi.com While this provides a methoxy (B1213986) group, installing the full methoxymethyl group at this stage is less direct. A more strategic approach is to build the pyrimidine ring with the methoxymethyl group already in place.

Functionalization Strategies for the 6-Position (Methoxymethyl Group Installation)

A more direct approach involves incorporating the methoxymethyl moiety into one of the acyclic precursors before ring formation. For example, using a derivative of malonic acid that already contains the methoxymethyl group, such as diethyl (methoxymethyl)malonate, in the condensation reaction with formamidine (B1211174) would directly lead to 4,6-dihydroxy-5-(methoxymethyl)pyrimidine. However, this places the substituent at the 5-position.

To achieve the desired 6-substitution, a different set of building blocks is required. A plausible route involves the condensation of a β-keto ester or equivalent containing the methoxymethyl group. For instance, ethyl 4-methoxyacetoacetate could be condensed with urea or a related amidine to form the 6-(methoxymethyl)pyrimidin-4-ol (B1437437) core. This pyrimidinol can then be converted to the key 4-chloro-6-(methoxymethyl)pyrimidine intermediate using phosphorus oxychloride. nih.gov

Direct and Indirect Synthetic Routes to this compound

With the key halogenated precursor available, the final step is the introduction of the hydrazinyl group.

Nucleophilic Aromatic Substitution Reactions for Hydrazinyl Group Introduction

The introduction of the hydrazinyl group onto the pyrimidine ring is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. youtube.com The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates attack by nucleophiles, especially at the 2-, 4-, and 6-positions. researchgate.netnih.gov A halogen, such as chlorine, at the 4-position serves as an excellent leaving group for this transformation.

The reaction typically involves treating the 4-chloro-6-(methoxymethyl)pyrimidine intermediate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as an alcohol (e.g., methanol, ethanol) or a polar aprotic solvent. prepchem.com The reaction is often performed at room temperature or with gentle heating to ensure complete conversion. prepchem.com The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the carbon bearing the chlorine atom. This is followed by the elimination of the chloride ion to yield the final product, this compound. This method is generally high-yielding and is the most direct and widely applicable route. nih.govresearchgate.net

| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Hydrazine Hydrate (80%) | Methanol | Room Temp. | 1 hr | ~83% (for 4-chloro-6-hydrazinylpyrimidine) | prepchem.com |

| 2-S-ethylpyrimidin-4-one derivatives | Hydrazine Hydrate | Ethanol (B145695) | Reflux | Not Specified | Not Specified | nih.gov |

| 4,6-Dichloropyrimidine | 4-Ethylphenol / Amine | DMF / NMP | 100-180 °C (Microwave) | Not Specified | 45-88% | nih.gov |

Multi-Component Reaction Approaches to the Pyrimidine Core

While not as common for this specific substitution pattern, multi-component reactions (MCRs) offer an alternative, convergent approach to constructing the pyrimidine core. researchgate.net A Biginelli-type reaction, for example, could theoretically be adapted. This would involve the one-pot condensation of a β-dicarbonyl compound (or equivalent), an aldehyde, and urea (or a derivative). To synthesize the target scaffold, one might use a β-dicarbonyl compound containing the methoxymethyl group. However, controlling the regiochemistry and incorporating the hydrazinyl functionality directly in a multi-component setup for this specific target is complex and not well-documented in the literature. Such an approach would likely require a protected hydrazine or a precursor that can be converted to a hydrazine post-cyclization, adding steps and complexity compared to the more linear SNAr strategy.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the initial pyrimidine ring formation, the reaction temperature and the choice of base are critical. The condensation reaction to form the pyrimidine ring often requires elevated temperatures to proceed at a reasonable rate. google.com The selection of the base, typically an alkoxide, and its concentration can significantly influence the yield.

In the chlorination step using POCl₃, temperature control is crucial. The reaction of quinazolones with POCl₃, an analogous transformation, occurs in two distinct stages that can be managed by adjusting the temperature. nih.gov An initial phosphorylation occurs at lower temperatures (below 25 °C), and subsequent heating (70-90 °C) is required for the conversion to the chloro derivative. nih.gov The use of a base, such as pyridine, can also be optimized to facilitate the reaction. nih.govdoaj.org The stoichiometry of POCl₃ is another important factor; while excess POCl₃ has traditionally been used, methods employing equimolar amounts have been developed to improve the process's green profile. nih.govdoaj.orgresearchgate.net

The final hydrazinolysis step is also subject to optimization. The reaction temperature can affect the rate of substitution, with moderate heating often employed. The choice of solvent is important; alcohols like ethanol are commonly used. The molar ratio of hydrazine hydrate to the chloropyrimidine can also be adjusted to ensure complete conversion and minimize side reactions.

The following interactive data table summarizes potential optimization parameters for the key reaction steps.

| Step | Parameter | Range/Options | Potential Impact on Yield and Purity |

| Pyrimidine Ring Formation | Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate but may lead to side products. |

| Base | Sodium Methoxide, Sodium Ethoxide | Choice and concentration of base can affect deprotonation and cyclization efficiency. | |

| Chlorination | Temperature | 0 °C to 140 °C | Staged temperature control can separate phosphorylation and chlorination, improving selectivity. nih.govnih.gov |

| POCl₃ Stoichiometry | Equimolar to Excess | Using equimolar amounts is greener, but may require higher temperatures or longer reaction times. nih.govdoaj.org | |

| Solvent | Solvent-free, High-boiling inert solvents | Solvent-free conditions can be more efficient and environmentally friendly. nih.govdoaj.org | |

| Hydrazinolysis | Temperature | Room Temperature to Reflux | Affects the rate of nucleophilic substitution. |

| Solvent | Ethanol, Isopropanol, Water | Solvent polarity can influence the solubility of reactants and the reaction rate. | |

| Hydrazine Hydrate Stoichiometry | 1.1 to 5 equivalents | An excess of hydrazine ensures complete reaction but may complicate purification. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a crucial metric in green chemistry. libretexts.orgrsc.org In the proposed synthesis, the final hydrazinolysis step, a substitution reaction, generally has a high atom economy as the main byproduct is hydrochloric acid, which is neutralized by the excess hydrazine or an added base. The chlorination step, however, can have a lower atom economy, especially when excess POCl₃ is used, as it generates significant phosphorus-containing waste. The use of equimolar POCl₃ improves the atom economy of this step. nih.govdoaj.org

Use of Safer Solvents: The choice of solvents is a major consideration in green chemistry. Traditional solvents used in organic synthesis can be volatile, toxic, and difficult to dispose of. In the context of the synthesis of this compound, several green alternatives can be considered. For the nucleophilic aromatic substitution reaction with hydrazine, the use of more sustainable solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to be effective for similar reactions on nitrogen-containing heterocycles, often leading to excellent yields in short reaction times. nih.gov Water can also be a green solvent for certain reactions, particularly in the final hydrazinolysis step, depending on the solubility of the reactants. Sanofi's solvent selection guide provides a framework for choosing more sustainable solvents based on safety, health, and environmental criteria. acs.org

The following table outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing equimolar reagents, particularly POCl₃ in the chlorination step, to minimize waste. nih.govdoaj.org |

| Safer Solvents | Employing sustainable solvents like PEG-400 or water for the hydrazinolysis step. nih.gov Avoiding hazardous solvents where possible. acs.orgacsgcipr.org |

| Energy Efficiency | Implementing solvent-free chlorination at elevated temperatures in a sealed system to reduce reaction time and energy use. nih.govdoaj.orgresearchgate.net |

| Waste Reduction | Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus reducing the need for extensive purification and the generation of waste. |

Chemical Reactivity and Synthetic Transformations of 4 Hydrazinyl 6 Methoxymethyl Pyrimidine

Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl group at the C4 position of the pyrimidine (B1678525) ring is a potent nucleophile, readily participating in reactions with electrophilic partners. Its reactivity is influenced by the electronic nature of the pyrimidine ring, which can modulate the electron density on the nitrogen atoms of the hydrazinyl substituent.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones. This reaction is a cornerstone in the derivatization of 4-Hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966), providing a facile route to a wide array of functionalized pyrimidine derivatives.

The reaction of this compound with various aldehydes and ketones proceeds under mild conditions, typically in a protic solvent like ethanol (B145695), often with catalytic amounts of acid, to afford the corresponding hydrazones. While specific studies on this compound are limited, the scope of this reaction can be inferred from studies on analogous 4-hydrazinylpyrimidines.

Aromatic aldehydes readily condense with hydrazinylpyrimidines to give the corresponding arylhydrazones in good yields. The reaction is tolerant of a range of substituents on the aromatic ring, from electron-donating to electron-withdrawing groups. Similarly, aliphatic aldehydes and ketones can also be employed, although the reactions might require slightly more forcing conditions or longer reaction times.

The table below illustrates the scope of hydrazone formation based on reactions with analogous hydrazinylpyrimidines.

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | 4-(2-Benzylidenehydrazinyl)-6-(methoxymethyl)pyrimidine | Ethanol, reflux | High | Analogous Reaction |

| 4-Chlorobenzaldehyde | 4-[2-(4-Chlorobenzylidene)hydrazinyl]-6-(methoxymethyl)pyrimidine | Ethanol, reflux | High | Analogous Reaction |

| Acetophenone | 4-[2-(1-Phenylethylidene)hydrazinyl]-6-(methoxymethyl)pyrimidine | Ethanol, reflux | Moderate | Analogous Reaction |

| Acetone | 4-(2-Isopropylidenehydrazinyl)-6-(methoxymethyl)pyrimidine | Ethanol, reflux | Moderate | Analogous Reaction |

Limitations of this reaction may arise with sterically hindered ketones, where the reaction rate is significantly diminished. Additionally, highly enolizable ketones may undergo side reactions, leading to lower yields of the desired hydrazone.

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of fused heterocyclic systems. The presence of the pyrimidine ring and the hydrazone functionality provides a scaffold for intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds.

Hydrazones derived from this compound can undergo oxidative cyclization to yield nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives. This transformation is typically achieved using an oxidizing agent such as iodobenzene (B50100) diacetate (IBD). The reaction proceeds through the formation of a nitrilimine intermediate, which then undergoes intramolecular electrophilic attack on one of the pyrimidine nitrogen atoms, followed by aromatization to give the fused triazole ring system.

| Hydrazone Precursor | Oxidizing Agent | Product | Yield (%) | Reference |

| 4-(2-Benzylidenehydrazinyl)-6-(methoxymethyl)pyrimidine | IBD | 3-Phenyl-7-(methoxymethyl)- nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine | Moderate-High | Analogous Reaction |

| 4-[2-(4-Chlorobenzylidene)hydrazinyl]-6-(methoxymethyl)pyrimidine | IBD | 3-(4-Chlorophenyl)-7-(methoxymethyl)- nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine | Moderate-High | Analogous Reaction |

It is noteworthy that in some cases, the initially formed nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidines can undergo a Dimroth rearrangement to the more thermodynamically stable nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers.

The synthesis of pyrazolo-pyrimidine systems from this compound can be envisioned through several routes. One potential pathway involves the reaction of the hydrazinylpyrimidine with 1,3-dicarbonyl compounds. This condensation would lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine core, resulting in a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. The reaction typically proceeds by initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular condensation with the second carbonyl group.

Another intriguing possibility for the formation of a pyrazole ring involves a skeletal rearrangement of the pyrimidine core itself. It has been reported that certain pyrimidines can be converted into pyrazoles through a hydrazine-mediated formal carbon deletion. This transformation proceeds under specific conditions and involves nucleophilic attack of hydrazine (B178648) on the pyrimidine ring, leading to ring opening and subsequent re-cyclization to form the pyrazole.

The formation of pyridazinyl-pyrimidine systems from this compound is less commonly reported. However, in principle, reaction with a suitable four-carbon synthon containing two electrophilic centers could lead to the construction of a pyridazine (B1198779) ring fused to the pyrimidine. For instance, reaction with a γ-dicarbonyl compound or its equivalent could potentially lead to the formation of a pyrimido[4,5-d]pyridazine (B13097865) scaffold. Further research is required to explore the feasibility of these transformations.

Other Fused Ring Architectures Derived from the Hydrazinyl Group

The hydrazinyl group at the C-4 position is a versatile precursor for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This transformation is typically achieved by reacting the hydrazinopyrimidine with 1,3-dielectrophilic species, which undergo a condensation-cyclization sequence with both nitrogen atoms of the hydrazine moiety.

Common reagents for this purpose include β-dicarbonyl compounds, α-cyanoketones, and derivatives of malonic acid. The reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring fused to the pyrimidine core. For instance, reaction with a 1,3-diketone would introduce two substituent groups onto the newly formed pyrazole ring. Similarly, reaction with ethyl acetoacetate (B1235776) would yield a pyrazolopyrimidinone (B8486647) derivative.

These synthetic strategies are fundamental in medicinal chemistry for creating analogues of purines, where the imidazole (B134444) ring of purine (B94841) is replaced by a pyrazole ring.

| Reagent Type | Product Architecture | Expected Substituents on Fused Ring |

| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Pyrazolo[3,4-d]pyrimidine | R¹ and R² |

| β-Ketoester (R¹-CO-CH₂-COOEt) | Pyrazolo[3,4-d]pyrimidin-3-one | R¹ |

| Malononitrile (CH₂(CN)₂) | 3-Amino-pyrazolo[3,4-d]pyrimidine | Amino and Cyano (rearranged) |

| Acetic Anhydride | Triazolo[4,3-c]pyrimidine | Methyl |

Oxidation and Reduction Reactions of the Hydrazinyl Group

The hydrazinyl functional group is redox-active and can undergo both oxidation and reduction under appropriate conditions.

Oxidation: Oxidation of the hydrazinyl group can lead to the formation of an azo compound. Mild oxidizing agents, such as air in the presence of a catalyst, or reagents like trichloroisocyanuric acid (TCCA), can facilitate the dehydrogenation of two hydrazinylpyrimidine molecules to form a symmetric azo-bridged dimer, 4,4'-(diazene-1,2-diyl)bis(6-(methoxymethyl)pyrimidine). rsc.orgorganic-chemistry.org In the presence of other reagents, the highly reactive diazene (B1210634) intermediate generated in situ can participate in further reactions.

Reduction: The N-N single bond of the hydrazinyl group is susceptible to reductive cleavage. A standard method for this transformation is catalytic hydrogenolysis. google.com Treatment of this compound with hydrogen gas in the presence of a catalyst like Raney Nickel is expected to cleave the N-N bond, yielding 6-(methoxymethyl)pyrimidin-4-amine. lookchem.com This reaction effectively converts the hydrazinyl substituent into an amino group, providing a synthetic route to aminopyrimidines from their corresponding halo- or hydroxy-precursors via a hydrazine intermediate. This method is often preferred for its mild conditions and high efficiency. mdma.ch

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | O₂, Catalyst or TCCA | 4,4'-(Diazene-1,2-diyl)bis(6-(methoxymethyl)pyrimidine) |

| Reduction | H₂, Raney Ni | 6-(Methoxymethyl)pyrimidin-4-amine |

Transformations Involving the Pyrimidine Ring System

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it generally unreactive towards electrophilic aromatic substitution. rsc.org However, the reactivity of the ring is significantly influenced by its substituents.

In this compound, both the hydrazinyl (-NHNH₂) and the methoxymethyl (-CH₂OCH₃) groups are electron-donating. The hydrazinyl group, in particular, is a strong activating group. These substituents increase the electron density of the pyrimidine ring, especially at the C-5 position, which is meta to both nitrogen atoms. Consequently, electrophilic attack is predicted to occur selectively at the C-5 position. rsc.orgresearchgate.net Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation, which are typically difficult to achieve on an unsubstituted pyrimidine, would be feasible at the C-5 position of this activated substrate under controlled conditions.

Nucleophilic Additions/Substitutions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to nucleophilic attack. masterorganicchemistry.com The title compound, this compound, is itself a product of a nucleophilic aromatic substitution reaction, likely synthesized by reacting a precursor such as 4-chloro-6-(methoxymethyl)pyrimidine (B1591505) with hydrazine hydrate (B1144303).

Once the hydrazinyl group is installed at the C-4 position, it is not readily displaced by other nucleophiles as it is not a good leaving group. Further nucleophilic substitution on the ring would require the presence of another leaving group at the C-2 or C-6 position. In the absence of such a group, the pyrimidine ring is generally stable to further nucleophilic attack under typical conditions. However, under very harsh conditions, pyrimidines can undergo ring-opening or rearrangement reactions upon treatment with strong nucleophiles. masterorganicchemistry.com

Functional Group Transformations and Derivatization of the Methoxymethyl Moiety

Cleavage and Modification of the Ether Linkage

The methoxymethyl group (-CH₂OCH₃) contains an ether linkage that can be cleaved under acidic conditions. This moiety is structurally related to the methoxymethyl (MOM) ether, a common protecting group in organic synthesis. lscollege.ac.in The cleavage of such ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent methylene (B1212753) carbon.

Treatment of this compound with strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃) would likely result in the cleavage of the methyl-oxygen bond to yield the corresponding alcohol, (4-hydrazinylpyrimidin-6-yl)methanol. google.comlscollege.ac.instackexchange.com This transformation provides a route to introduce a hydroxymethyl group onto the pyrimidine ring, which can serve as a handle for further synthetic modifications.

| Transformation | Reagent(s) | Expected Product |

| Ether Cleavage | Strong Acid (e.g., HCl, BBr₃) | (4-Hydrazinylpyrimidin-6-yl)methanol |

Oxidation/Reduction of the Methoxymethyl Group to Aldehyde/Carboxylic Acid or Alcohol Analogues

The methoxymethyl group at the 6-position of the pyrimidine ring represents a key site for synthetic modification. While specific literature on the oxidation and reduction of this group in this compound is not extensively detailed, the chemical behavior of analogous aryl methoxymethyl ethers and benzylic ethers in other systems provides a strong basis for predicting its reactivity. These transformations would yield valuable derivatives such as the corresponding aldehyde, carboxylic acid, and alcohol, which can serve as versatile intermediates for further functionalization.

Oxidation to Aldehyde and Carboxylic Acid:

The oxidation of the methoxymethyl group to an aldehyde or a carboxylic acid can be conceptualized as a two-step process, with the aldehyde being an intermediate in the formation of the carboxylic acid. The selective synthesis of either functional group is contingent on the choice of oxidizing agent and the careful control of reaction conditions.

The methoxymethyl group is analogous to a benzylic ether, and methods for the oxidation of such ethers are well-established. proquest.comcdnsciencepub.com For the conversion to the corresponding aldehyde, 6-(formyl)pyrimidin-4-yl)hydrazine, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) could be employed. cdnsciencepub.com DDQ is known for its ability to oxidize benzylic ethers to aldehydes under relatively mild conditions. Another potential reagent is in situ generated o-iodoxybenzoic acid (IBX), which has been shown to selectively oxidize benzyl (B1604629) ethers to aromatic aldehydes. proquest.com

To achieve the fully oxidized carboxylic acid derivative, 6-(carboxy)pyrimidin-4-yl)hydrazine, stronger oxidizing agents would be necessary. A two-step process involving initial oxidation to the aldehyde followed by further oxidation using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) could be envisioned. Alternatively, some modern catalytic systems have been developed for the direct oxidation of benzylic C-H bonds to carboxylic acids, which might be applicable here. rsc.org

The following table summarizes plausible reagents for these oxidative transformations based on analogous systems.

| Target Compound | Functional Group | Plausible Reagents | Reference |

| 6-(formyl)pyrimidin-4-yl)hydrazine | Aldehyde | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | cdnsciencepub.com |

| 6-(formyl)pyrimidin-4-yl)hydrazine | Aldehyde | o-Iodoxybenzoic acid (IBX) | proquest.com |

| 6-(carboxy)pyrimidin-4-yl)hydrazine | Carboxylic Acid | Potassium permanganate (KMnO4) | rsc.org |

| 6-(carboxy)pyrimidin-4-yl)hydrazine | Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | rsc.org |

Reduction to Alcohol Analogue:

The conversion of the methoxymethyl ether to the corresponding alcohol, (6-(hydroxymethyl)pyrimidin-4-yl)hydrazine, involves the cleavage of the ether bond. Methoxymethyl (MOM) ethers are common protecting groups for alcohols in organic synthesis, and various methods for their cleavage are known. wikipedia.org These methods often employ acidic conditions or Lewis acids. wikipedia.orgmorressier.com

For instance, treatment with strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent can effect the cleavage of the MOM ether to yield the alcohol. wikipedia.org Lewis acids like bismuth trichloride (B1173362) (BiCl3) have also been reported as mild and efficient reagents for the deprotection of MOM ethers. morressier.com Another approach involves the use of trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of a scavenger. acs.orgnih.gov

The table below outlines potential reagents for the reductive cleavage of the methoxymethyl group.

| Target Compound | Functional Group | Plausible Reagents | Reference |

| (6-(hydroxymethyl)pyrimidin-4-yl)hydrazine | Alcohol | Hydrochloric acid (HCl) | wikipedia.org |

| (6-(hydroxymethyl)pyrimidin-4-yl)hydrazine | Alcohol | Trifluoroacetic acid (TFA) | wikipedia.org |

| (6-(hydroxymethyl)pyrimidin-4-yl)hydrazine | Alcohol | Bismuth trichloride (BiCl3) | morressier.com |

| (6-(hydroxymethyl)pyrimidin-4-yl)hydrazine | Alcohol | Trimethylsilyl triflate (TMSOTf) | acs.orgnih.gov |

It is important to note that the hydrazinyl group is sensitive to certain reaction conditions, and the choice of reagents for the transformation of the methoxymethyl group must be made to ensure the integrity of the hydrazinyl moiety.

Development of Novel this compound Derivatives and Their Synthetic Routes

The hydrazinyl group at the 4-position of the pyrimidine ring is a versatile functional group that serves as a key building block for the synthesis of a wide array of novel derivatives, particularly fused heterocyclic systems. The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group imparts nucleophilic character, enabling reactions with various electrophiles.

Synthesis of Fused Heterocyclic Systems:

One of the most prominent applications of 4-hydrazinylpyrimidines is in the construction of fused pyrazole and triazole ring systems. These bicyclic and tricyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Pyrazolo[3,4-d]pyrimidines: The reaction of 4-hydrazinylpyrimidines with 1,3-dielectrophiles can lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold. For example, condensation with β-ketoesters or their equivalents would lead to the formation of a pyrazole ring fused to the pyrimidine core. This transformation is a common strategy for the synthesis of this class of compounds. nih.gov The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Triazolo[4,3-c]pyrimidines: The hydrazinyl group can also be utilized to construct a fused 1,2,4-triazole (B32235) ring, leading to triazolo[4,3-c]pyrimidine derivatives. This can be achieved by reacting the 4-hydrazinylpyrimidine (B2547379) with one-carbon electrophiles such as orthoesters or cyanogen (B1215507) bromide. rsc.org The reaction with orthoesters, for instance, would introduce a carbon atom that cyclizes with the hydrazinyl group to form the triazole ring.

Synthesis of Hydrazone Derivatives:

The reaction of the hydrazinyl group with aldehydes and ketones results in the formation of the corresponding hydrazones. chemguide.co.uklibretexts.org This condensation reaction is typically carried out under acidic or basic catalysis and proceeds with the elimination of a water molecule. The resulting N-((6-(methoxymethyl)pyrimidin-4-yl)hydrazono)methyl derivatives introduce a wide range of substituents onto the pyrimidine core, depending on the structure of the carbonyl compound used. These hydrazones themselves can be valuable intermediates for further synthetic transformations.

The following table summarizes the types of derivatives that can be synthesized from this compound and the general synthetic routes.

| Derivative Class | General Synthetic Route | Key Reagents/Substrates | Reference |

| Pyrazolo[3,4-d]pyrimidines | Condensation followed by cyclization | β-Ketoesters, 1,3-Diketones | nih.gov |

| Triazolo[4,3-c]pyrimidines | Cyclocondensation | Orthoesters, Cyanogen bromide | rsc.org |

| Hydrazones | Condensation | Aldehydes, Ketones | chemguide.co.uklibretexts.org |

The development of these novel derivatives highlights the synthetic utility of this compound as a versatile scaffold for the creation of diverse and complex heterocyclic molecules with potential applications in various fields of chemical research.

Theoretical and Computational Investigations of 4 Hydrazinyl 6 Methoxymethyl Pyrimidine and Its Chemical Transformations

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules. These studies provide insights into molecular stability, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For 4-Hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966), the HOMO is expected to be localized primarily on the electron-rich regions, including the hydrazinyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. The LUMO is likely distributed across the π-system of the pyrimidine ring. researchgate.net The energy gap for similar hydrazine (B178648) derivatives has been calculated to be around 4.06 eV, indicating significant molecular stability. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.01 | Difference between LUMO and HOMO energies; an indicator of chemical stability. malayajournal.org |

Note: The values presented are representative based on DFT calculations for structurally related heterocyclic compounds and serve to illustrate the expected quantum chemical properties. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is anticipated to be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl moiety. These sites represent the primary centers for electrophilic attack. Conversely, the hydrogen atoms of the hydrazinyl group are expected to exhibit a positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. nih.gov The area around the methoxymethyl group would likely show intermediate potential (green).

The distribution of electron density in this compound is non-uniform due to the presence of electronegative nitrogen and oxygen atoms. Quantum chemical calculations can quantify the partial charge on each atom, confirming the electron-withdrawing nature of the pyrimidine ring and the electron-donating character of the hydrazinyl group.

Furthermore, molecules containing a hydrazinyl group attached to a heterocyclic ring can exhibit tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the principal tautomeric forms would be the hydrazinyl form and the hydrazono form. Computational studies can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase or in different solvents. Generally, the hydrazinyl form is found to be the more stable tautomer for related heterocyclic hydrazines.

Conformational Analysis and Energetic Landscapes of this compound

The flexibility of this compound arises from the rotation around several single bonds, primarily:

The C4-N bond between the pyrimidine ring and the hydrazinyl group.

The C6-C bond between the ring and the methoxymethyl group.

The C-O bond within the methoxymethyl group.

Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This process identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. Such studies have shown that for similar substituted pyrimidines, distinct stable conformations can exist, which may influence how the molecule packs in a crystal lattice. mdpi.com The most stable conformer is determined by a balance of steric hindrance and potential intramolecular hydrogen bonding.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction mechanism and determine kinetic and thermodynamic feasibility.

The hydrazinyl group is a potent nucleophile, making this compound a key substrate for condensation reactions with carbonyl compounds like aldehydes and ketones to form the corresponding hydrazones.

A typical mechanism involves two main steps:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazinyl group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final, stable hydrazone product with a C=N double bond.

Computational studies can model this entire process. By locating the transition state for both the initial addition and the subsequent dehydration step, the activation energies (Ea) for each step can be calculated. The step with the higher activation energy is the rate-determining step of the reaction. These theoretical investigations provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Transition State Analysis for Cyclization Pathways

The hydrazinyl moiety of this compound is a key functional group that can participate in various chemical reactions, including cyclization to form fused heterocyclic systems. Such transformations are often crucial for the synthesis of novel bioactive molecules. jchemrev.com Computational chemistry provides powerful tools to investigate the mechanisms of these reactions, with transition state analysis being a important component.

Transition state theory allows for the calculation of reaction rates and the elucidation of reaction pathways. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can gain insights into the feasibility and kinetics of a particular chemical transformation. For the cyclization of pyrimidine derivatives, Density Functional Theory (DFT) is a commonly employed computational method. jchemrev.com

Table 1: Hypothetical Transition State Analysis Data for Cyclization of a Pyrimidine Derivative

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 25.8 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.5 | kcal/mol |

This table presents hypothetical data for a generic pyrimidine cyclization to illustrate the types of parameters obtained from transition state analysis.

The imaginary frequency is a hallmark of a true transition state, representing the vibrational mode corresponding to the atomic motion along the reaction coordinate. A lower activation energy would suggest a more favorable reaction pathway. The specific cyclization pathways for this compound would depend on the reaction conditions and the nature of the reacting partner. Theoretical studies on related hydrazinyl pyrimidine derivatives have explored their cyclization to form triazolo-pyrimidine systems, which are of significant interest in medicinal chemistry. jchemrev.com

Molecular Modeling of Interactions with Biomolecular Targets (Excluding Clinical Outcomes)

Understanding how a molecule interacts with biological macromolecules is fundamental to rational drug design. Molecular modeling techniques offer a window into these interactions at the atomic level, providing insights that can guide the optimization of lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjpbcs.com This method is widely used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies could be employed to investigate its potential to bind to various enzymes or receptors.

For instance, pyrimidine derivatives have been studied as inhibitors of various kinases. tandfonline.com A hypothetical docking study of this compound into the active site of a kinase could reveal key interactions, such as hydrogen bonds between the hydrazinyl group and amino acid residues in the active site.

Table 2: Hypothetical Docking Results of this compound with a Kinase

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bond Interactions | GLU:85, LYS:33 |

This table illustrates the kind of information that can be obtained from a molecular docking simulation.

The binding affinity provides an estimate of the strength of the interaction, with more negative values indicating stronger binding. The identification of specific amino acid interactions can guide further chemical modifications to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scielo.br These models are built by finding a statistically significant correlation between molecular descriptors and the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

For a series of pyrimidine derivatives, a QSAR study could be conducted to identify the key molecular features that contribute to a particular biological activity. researchgate.net This information can then be used to predict the activity of new, unsynthesized compounds.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

|---|---|

| LogP | A measure of the molecule's hydrophobicity. |

| Molecular Weight | The mass of the molecule. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of the molecule. |

These descriptors, among many others, can be calculated for this compound and used in a QSAR model to predict its potential activity based on models developed for related compounds. semanticscholar.org

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations can be used to investigate the stability of a ligand-protein complex and to calculate binding free energies.

An MD simulation of this compound bound to a protein target would provide a dynamic view of the binding interactions. This can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Table 4: Hypothetical Outputs from a Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the stability of the complex over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the protein and ligand. |

By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the factors that contribute to the binding affinity and stability of the complex, which is invaluable for the rational design of more effective therapeutic agents.

Advanced Synthetic Applications of 4 Hydrazinyl 6 Methoxymethyl Pyrimidine in Organic Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures

The presence of the highly nucleophilic hydrazinyl group in 4-hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966) makes it an exceptional precursor for the construction of fused heterocyclic systems. This reactivity allows for the annulation of additional rings onto the pyrimidine (B1678525) core, leading to the formation of multi-ring architectures with diverse electronic and steric properties.

Scaffolds for Multi-Ring System Construction

The hydrazinyl functional group of this compound can readily undergo condensation reactions with a variety of bifunctional electrophiles, leading to the formation of novel five- and six-membered heterocyclic rings fused to the pyrimidine core. A prominent example of this reactivity is the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a direct and efficient route to pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry.

The general reaction scheme involves the initial condensation of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. The substitution pattern of the resulting pyrazolo[3,4-d]pyrimidine can be conveniently modulated by varying the substituents on the 1,3-dicarbonyl reactant.

| Reactant for Cyclization | Resulting Fused Heterocycle |

| 1,3-Diketone | Pyrazolo[3,4-d]pyrimidine |

| β-Ketoester | Pyrazolopyrimidinone (B8486647) |

| Malononitrile | Aminopyrazolopyrimidine |

Precursors for Polycyclic Aromatic Nitrogen Heterocycles

Beyond the construction of five-membered rings, this compound can also serve as a key precursor for the synthesis of more extended polycyclic aromatic nitrogen heterocycles. For instance, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[4,5-c]pyridazines after a subsequent oxidation step.

Furthermore, the hydrazinyl group can be transformed into other reactive functionalities, such as an azido group, which can then undergo intramolecular cyclization reactions to form tetrazolopyrimidines. Another important transformation is the reaction with acylating agents, which can lead to the formation of triazolo[4,3-a]pyrimidines. These triazolopyrimidines are another class of fused heterocycles with a wide range of biological activities. The reaction typically proceeds through the formation of a hydrazide intermediate, followed by acid-catalyzed cyclization and dehydration.

| Reaction Type | Resulting Fused Heterocycle |

| Condensation with α,β-unsaturated carbonyls | Pyrimido[4,5-c]pyridazine |

| Diazotization and cyclization | Tetrazolo[4,5-a]pyrimidine |

| Acylation and cyclization | Triazolo[4,3-a]pyrimidine |

Contributions to Lead Compound Generation and Scaffold Derivatization in Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to readily synthesize diverse libraries of compounds based on a common core is a cornerstone of modern drug discovery. This compound is an excellent starting point for the generation of such libraries.

Design and Synthesis of Compound Libraries for Biological Screening

The synthetic accessibility of a wide range of fused heterocyclic systems from this compound makes it an ideal building block for the creation of compound libraries for high-throughput screening. By employing a variety of commercially available 1,3-dicarbonyl compounds, α,β-unsaturated systems, and acylating agents, a large and diverse collection of molecules can be rapidly synthesized. This diversity is crucial for increasing the probability of identifying "hits" against a particular biological target. For example, a library of pyrazolo[3,4-d]pyrimidines can be generated to screen for kinase inhibitory activity, as this scaffold is known to mimic the purine (B94841) core of ATP. rsc.org

Role in the Discovery of Novel Chemical Entities

The unique heterocyclic scaffolds derived from this compound have the potential to serve as novel chemical entities (NCEs) in drug discovery programs. The pyrazolo[3,4-d]pyrimidine core, for instance, is a well-established pharmacophore found in a number of biologically active compounds, including inhibitors of cyclin-dependent kinases (CDKs). rsc.org The derivatization of this core, made possible by the synthetic handles present on the starting pyrimidine, allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The methoxymethyl group at the 6-position can also play a role in modulating the solubility and metabolic stability of the final compounds.

Potential Applications in the Synthesis of Advanced Materials

Currently, there is limited to no reported research specifically detailing the application of this compound in the synthesis of advanced materials. While nitrogen-rich heterocyclic compounds are of interest in materials science for applications such as organic light-emitting diodes (OLEDs), coordination polymers, and energetic materials, the potential of this specific pyrimidine derivative in these areas remains largely unexplored. Future research may uncover applications for this versatile building block beyond the realm of medicinal chemistry.

Insufficient Information Available for "this compound" in Advanced Synthetic Applications

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data regarding the advanced synthetic applications of this compound in the fields of polymer synthesis and functional organic materials. While the broader class of pyrimidine derivatives has been explored for various applications, detailed research findings on this particular compound for the specified uses are not presently available in the public domain.

The reactive hydrazinyl group and the pyrimidine core theoretically offer potential for various chemical transformations that could be relevant to polymer chemistry and materials science. The hydrazine (B178648) moiety can participate in condensation reactions to form hydrazones or engage in reactions to create heterocyclic systems, which are common strategies in the synthesis of specialized polymers. The pyrimidine ring itself can influence the electronic and structural properties of a material.

However, without specific studies or documented research focusing on this compound, any discussion on its role as a precursor for polymer synthesis or as a component in functional organic materials would be speculative. The creation of a scientifically accurate and detailed article as per the requested outline is therefore not feasible at this time. Further experimental research and publication in peer-reviewed journals would be necessary to elucidate the potential of this specific compound in these advanced applications.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Hydrazinyl 6 Methoxymethyl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity of 4-Hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966).

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into a molecule's structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the pyrimidine (B1678525) ring protons, the methoxymethyl side chain, and the hydrazinyl group. The aromatic protons on the pyrimidine ring (H-2 and H-5) would appear as singlets in the downfield region (typically δ 8.0-9.0 ppm). The methoxymethyl group would exhibit two signals: a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the pyrimidine ring (around δ 4.5 ppm) and a singlet for the terminal methyl protons (-OCH₃) at a more upfield position (around δ 3.4 ppm). The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad, exchangeable singlets.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show six distinct signals corresponding to the four unique carbons of the pyrimidine ring, the methylene carbon, and the methyl carbon of the methoxymethyl group. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable solvent (e.g., DMSO-d₆).

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| C2 | ~8.2 | ~158.0 | s |

| C4 | - | ~165.0 | - |

| C5 | ~6.5 | ~105.0 | s |

| C6 | - | ~168.0 | - |

| -CH₂-O- | ~4.4 | ~73.0 | s |

| -O-CH₃ | ~3.3 | ~58.0 | s |

| -NHNH₂ | ~8.0 (broad), ~4.5 (broad) | - | s |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would primarily confirm the absence of coupling between the isolated pyrimidine ring protons (H-2 and H-5) and between the protons of the methoxymethyl group, as they are separated by heteroatoms or quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling). youtube.comsdsu.edu An HSQC spectrum would definitively link the proton signals to their respective carbon signals, for instance, connecting the signal at ~8.2 ppm to the C-2 carbon, the signal at ~6.5 ppm to C-5, the signal at ~4.4 ppm to the methylene carbon, and the signal at ~3.3 ppm to the methyl carbon.

Table 2: Expected Key HMBC Correlations for Structural Confirmation.

| Proton (¹H) | Correlated Carbons (¹³C) | Information Deduced |

| H-2 | C-4, C-6 | Confirms connectivity of the pyrimidine ring. |

| H-5 | C-4, C-6 | Confirms connectivity and substitution pattern of the ring. |

| -CH₂-O- | C-6, C-5, -O-CH₃ | Confirms the attachment of the methoxymethyl group to C-6. |

| -O-CH₃ | -CH₂-O- | Confirms the methoxy (B1213986) group is part of the side chain. |

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry, often performed using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of a molecule with very high accuracy (typically to four or five decimal places). creative-proteomics.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₁₀N₄O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 3: Theoretical Mass Data for this compound.

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₆H₁₀N₄O | [M+H]⁺ | 155.09274 |

| C₆H₁₀N₄O | [M+Na]⁺ | 177.07468 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.govnationalmaglab.org The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion, as the fragmentation patterns are characteristic of the molecule's functional groups and connectivity. nih.gov The fragmentation of pyrimidine derivatives often involves cleavages within the side chains and characteristic ruptures of the heterocyclic ring. sapub.org For the [M+H]⁺ ion of this compound, plausible fragmentation pathways could involve the neutral loss of formaldehyde (B43269) (CH₂O), methoxy radical (•OCH₃), or parts of the hydrazinyl group.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 155.09 | NH₃ | 138.07 |

| 155.09 | CH₂O | 125.08 |

| 155.09 | •OCH₃ | 124.08 |

| 125.08 | HCN | 98.07 |

X-ray Crystallographic Analysis of this compound Derivatives and Intermediates

While NMR and MS provide definitive structural information for a molecule in solution or the gas phase, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional structure in the solid state. This technique is particularly valuable for analyzing derivatives and reaction intermediates of this compound. nih.gov

The hydrazinyl group is a reactive handle that can be readily converted into hydrazones, triazoles, or other heterocyclic systems. mdpi.comresearchgate.net Obtaining single crystals of such derivatives allows for their definitive structural confirmation via X-ray diffraction. mdpi.com The resulting crystal structure provides precise data on:

Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters.

Conformation: Determining the preferred spatial arrangement of the methoxymethyl side chain and any new substituents.

Stereochemistry: Unambiguously assigning the stereochemistry (e.g., E/Z isomers of a resulting hydrazone).

Supramolecular interactions: Revealing how molecules pack in the crystal lattice through intermolecular forces like hydrogen bonding (e.g., involving the pyrimidine nitrogens or the hydrazone N-H) and π-π stacking between pyrimidine rings.

This detailed structural information is critical for understanding structure-activity relationships and designing new molecules with specific properties.

Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is crucial in fields such as medicinal chemistry, where enantiomers can exhibit markedly different physiological effects. While this compound itself is not chiral, derivatives of this scaffold could incorporate stereocenters. In such cases, the absolute configuration would need to be determined.

Currently, there is no specific literature available detailing the synthesis of chiral derivatives of this compound or the determination of their absolute configuration. However, standard methodologies for such a determination would include X-ray crystallography of a single crystal containing the chiral molecule, particularly through the use of anomalous dispersion. Spectroscopic methods such as circular dichroism (CD) could also be employed to investigate the chiroptical properties of enantiomerically pure samples.

Analysis of Crystal Packing and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected crystal packing and intermolecular interactions. For instance, the crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine reveals a planar pyrimidine ring and the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds. nih.gov These dimers are further linked into a two-dimensional array, forming wave-like supramolecular chains. nih.gov

The hydrazinyl group is a key participant in these interactions, acting as a hydrogen bond donor. The pyrimidine ring's nitrogen atoms, in turn, act as hydrogen bond acceptors. It is highly probable that this compound would exhibit similar hydrogen bonding motifs. The presence of the methoxymethyl group introduces an ether oxygen which could also act as a hydrogen bond acceptor, potentially leading to more complex three-dimensional networks.

In the crystal lattice of another related compound, a thieno[2,3-d]pyrimidine (B153573) derivative, the dominant intermolecular interactions were found to be H···H, O···H, and H···C contacts. mdpi.com The analysis of such interactions is critical for understanding the solid-state properties of the material, including its stability and solubility.

Table 1: Representative Crystallographic Data for a Related Hydrazinylpyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound | 4-Hydrazino-2-(methylsulfanyl)pyrimidine nih.gov |

| Chemical Formula | C₅H₈N₄S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| V (ų) | 1435.21 (4) |

Table 2: Hydrogen Bond Geometry in a Related Hydrazinylpyrimidine Derivative

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N—H···N nih.gov | 0.82 (2) | 2.42 (2) | 3.208 (1) | 161 (1) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" of the compound. For this compound, these techniques can confirm the presence of key structural motifs.

While specific, fully assigned spectra for this compound are not available in the literature, the expected vibrational modes can be predicted based on its functional groups and data from related compounds. For a series of 4,6-dihydrazone pyrimidine derivatives, N–H stretching vibrations were observed in the range of 3191–3299 cm⁻¹. mdpi.com The C=N stretching vibrations of the pyrimidine ring are expected in the region of 1525–1598 cm⁻¹, and C–C stretching vibrations typically appear between 1386 and 1467 cm⁻¹. mdpi.com

A detailed vibrational analysis of a similar heterocyclic system, 4-amino pyrazolo (3,4-d) pyrimidine, utilized both experimental and theoretical methods to assign the observed bands. nih.gov This approach allows for a more confident assignment of the vibrational modes.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3200-3400 | Hydrazinyl group |

| C-H stretch (aromatic) | 3000-3100 | Pyrimidine ring |

| C-H stretch (aliphatic) | 2850-3000 | Methoxymethyl group |

| C=N stretch | 1500-1600 | Pyrimidine ring |

| C=C stretch | 1450-1550 | Pyrimidine ring |

| N-H bend | 1550-1650 | Hydrazinyl group |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The pyrimidine ring, being an aromatic system, exhibits characteristic π → π* transitions. The presence of the hydrazinyl and methoxymethyl substituents will influence the energy of these transitions.

For a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-vis spectrum shows three absorption maxima around 238 nm, 280 nm, and 350 nm. researchgate.net These bands are attributed to π → π* and n → π* transitions within the conjugated system. researchgate.net The absorption spectra of such compounds can be sensitive to the solvent polarity, often showing a shift in the wavelength of maximum absorption (λmax).

Studies on some 4,6-dihydrazone pyrimidine derivatives have utilized UV-Vis spectroscopy to investigate their binding to DNA. mdpi.com Changes in the absorption spectra upon addition of DNA can indicate the mode of interaction, such as intercalation or groove binding, and allow for the calculation of binding constants. mdpi.com

Table 4: Representative UV-Visible Absorption Data for a Related Hydrazino-Substituted Heterocycle

| Compound | Solvent | λmax (nm) | Type of Transition (Tentative) |

|---|

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydrazino-2-(methylsulfanyl)pyrimidine |

| 4-amino pyrazolo (3,4-d) pyrimidine |

Mechanistic Investigations of Molecular Interactions for 4 Hydrazinyl 6 Methoxymethyl Pyrimidine Derivatives

Elucidation of Proposed Molecular Targets and Binding Modes (Excluding Clinical Efficacy Data)

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to interact with a wide array of biological targets, particularly enzymes such as kinases.

The pyrimidine core is a well-established hinge-binding motif for protein kinases. acs.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase. nih.gov

The nitrogen atoms in the pyrimidine ring of a 4-Hydrazinyl-6-(methoxymethyl)pyrimidine (B6176966) derivative can act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase active site. nih.gov This region connects the N- and C-lobes of the enzyme and is a key anchoring point for ATP. The hydrazinyl group at the 4-position can serve as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with amino acid residues in the binding pocket. nih.gov

For instance, studies on various pyrimidine derivatives have identified them as inhibitors of multiple kinases, including:

Cyclin-dependent kinases (CDK4/6) nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.net

Focal Adhesion Kinase (FAK) nih.gov

Aurora Kinases and Polo-like Kinases (PLK) nih.gov

The methoxymethyl group at the 6-position likely extends into a more solvent-exposed region of the binding pocket, where it could form further hydrogen bonds or hydrophobic interactions, influencing the compound's selectivity and potency for specific kinases.

Molecular docking studies on structurally related pyrimidine and hydrazone derivatives provide insights into potential binding modes. For example, docking studies of 4,6-dihydrazone pyrimidine derivatives with DNA revealed that the compounds could act as groove binders. nih.gov The nitrogen atoms on the hydrazone and a linked pyridine ring were shown to form hydrogen bonds with DNA base pairs. nih.gov While the primary target for this compound is more likely to be a protein kinase, this demonstrates the versatility of the hydrazinyl-pyrimidine scaffold in forming directed intermolecular bonds.

In docking simulations of other pyrimidine derivatives targeting enzymes, specific interactions are often observed. A molecular docking study of indazol-pyrimidine hybrids identified strong binding affinity within the active site of the c-Kit tyrosine kinase. mdpi.com Similarly, simulations involving pyrazolohydrazinopyrimidin-4-one derivatives suggested a binding mode within the enzyme dihydropteroate synthase (DHPS). nih.gov For a this compound derivative targeting a kinase, a typical binding mode would involve the pyrimidine core in the adenine pocket, with the hydrazinyl and methoxymethyl groups making specific contacts with surrounding residues that define inhibitor selectivity.

Structure-Activity Relationship (SAR) Studies Based on Molecular Modifications and Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyrimidine derivatives, SAR analysis reveals how modifications to different parts of the molecule affect biological activity. nih.gov

Based on general SAR principles for pyrimidine-based inhibitors, modifications to the this compound scaffold would be expected to have significant impacts on molecular recognition and potency.

The Hydrazinyl Group (Position 4): The hydrazinyl moiety is a versatile functional group that can be readily modified to form hydrazones. nih.gov Condensation of the hydrazinyl group with various aldehydes or ketones introduces a wide range of substituents. This can alter the compound's steric profile, lipophilicity, and hydrogen bonding capacity, which are key determinants of binding affinity. nih.gov For example, introducing aromatic rings can lead to beneficial π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's active site.

The Methoxymethyl Group (Position 6): Variation of the side chain at this position can influence selectivity and solubility. Replacing the methyl group with larger or more complex alkyl or aryl groups could allow the molecule to access deeper hydrophobic pockets within the binding site. Conversely, introducing polar groups could enhance aqueous solubility and create additional hydrogen bonding opportunities.

The Pyrimidine Core: While substitution on the core itself is less straightforward, adding substituents at the 2 or 5 positions could further modulate the electronic properties and steric profile of the molecule, fine-tuning its fit within the target active site.

| Position of Variation | Type of Substituent | Potential Impact on Molecular Interaction |

| Position 4 (Hydrazinyl) | Condensation to form hydrazones (e.g., with aromatic aldehydes) | Introduces groups for potential π-π stacking; alters H-bonding pattern. nih.govnih.gov |

| Position 6 (Side Chain) | Variation of the ether group (e.g., larger alkyl or aryl groups) | Accesses different hydrophobic pockets; influences selectivity and solubility. |

| Position 2 or 5 | Addition of small alkyl or halogen groups | Modulates electronics of the pyrimidine ring; fine-tunes steric fit. |

The chemical features of pyrimidine derivatives correlate directly with their inhibitory mechanisms. For kinase inhibitors, the ability to form one or more hydrogen bonds with the kinase hinge region is paramount. nih.gov

Hydrogen Bonding: The presence of the pyrimidine nitrogens and the NH/NH2 protons of the hydrazinyl group are key features. SAR studies on related 2,4-diaminopyrimidine derivatives show that these hydrogen bond donor/acceptor patterns are critical for potent kinase inhibition. nih.gov The loss or masking of these groups generally leads to a significant decrease or complete loss of activity.

Biochemical and Mechanistic Studies of Specific Interactions (if applicable)

To confirm the mechanism of action of a potential enzyme inhibitor, a variety of biochemical assays are employed. For a kinase inhibitor, a typical first step is an in vitro enzymatic assay to determine its inhibitory concentration (IC50). For instance, studies on azolo[1,5-a]pyrimidines used the ADP-Glo™ kinase assay to quantify their inhibitory activity against the human recombinant CK2 enzyme. mdpi.com This assay measures the amount of ADP produced by the kinase, with a lower ADP level indicating stronger inhibition.

Further mechanistic studies can differentiate between various modes of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This is often done by measuring enzyme kinetics at different concentrations of both the substrate (ATP) and the inhibitor. For an ATP-competitive inhibitor, an increase in inhibitor concentration would increase the apparent Km (Michaelis constant) of the enzyme for ATP, without changing the Vmax (maximum reaction velocity).

In cell-based assays, the downstream effects of target inhibition can be measured. For example, if a this compound derivative were to inhibit a kinase involved in a specific cell signaling pathway, its effect on the phosphorylation of downstream substrate proteins could be quantified using techniques like Western blotting.

Q & A

Q. Advanced Characterization Strategies

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and detect impurities (e.g., residual solvents or demethylation products) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C11(6)R22(8) graph-set motifs) .

- HPLC : Quantifies purity (>95% threshold for pharmacological studies) .

How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives, such as antimicrobial efficacy?

Data Contradiction Analysis

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use reference strains .

- Structural analogs : Compare substituent effects (e.g., methoxymethyl vs. methylthio groups) on target binding .

- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability in in vitro studies .

- Statistical rigor : Replicate experiments with larger sample sizes and apply multivariate analysis .

What are the key considerations in designing experiments to evaluate the pharmacokinetic properties of this compound?

Q. Pharmacokinetic Experimental Design

- ADME profiling :

- Bioavailability : Measure plasma concentration-time curves in rodent models .

- Toxicity screening : Test for hepatotoxicity via ALT/AST biomarkers and genotoxicity via Ames assays .

How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to enzymatic targets?

Q. Computational-Experimental Synergy

- Molecular docking : Use AutoDock or Schrödinger to model interactions with PI3K or bacterial dihydrofolate reductase .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

- Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

What are the common pitfalls in synthesizing hydrazinyl-substituted pyrimidines, and how can they be mitigated?

Q. Troubleshooting Synthesis Challenges

- Side reactions : Demethylation or over-substitution during hydrazine reactions. Mitigate by:

- Low yield : Optimize reaction time (8–12 hours for reflux) and catalyst (e.g., NaHMDS for SNAr reactions) .

- Purification issues : Employ gradient elution in column chromatography or fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products